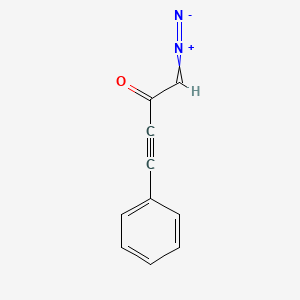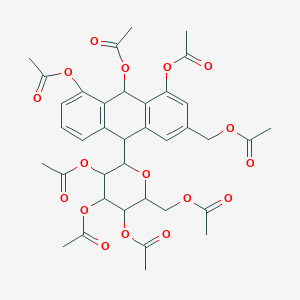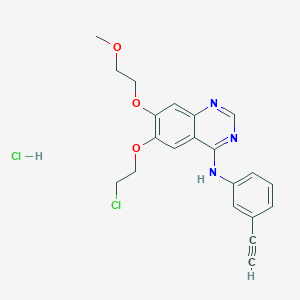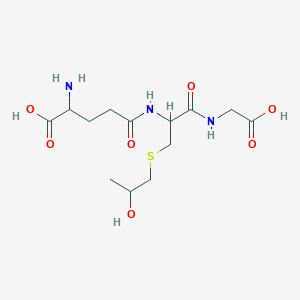
S-(2-Hydroxypropyl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Hydroxypropyl)glutathione is a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of 1,2-dibromo-3-chloropropane (DBCP) . It is a white solid and has a molecular formula of C₁₃H₂₃N₃O₇S. It is used in the field of drug delivery systems .
Synthesis Analysis
The synthesis of S-(2-Hydroxypropyl)glutathione involves the use of GSH responsive linkers to prepare polymers that degrade upon exposure to millimolar concentrations of GSH . The preparation of these polymers is part of a broader strategy for creating glutathione responsive materials .Molecular Structure Analysis
The molecular weight of S-(2-Hydroxypropyl)glutathione is 365.4. It is a tripeptide containing the amino acids glutamic acid, cysteine, and glycine .Chemical Reactions Analysis
S-(2-Hydroxypropyl)glutathione is involved in the preparation of particles that disassemble at millimolar concentrations of GSH . These particles can chaperone a therapeutic agent in the extracellular environment and release the agent only when the particle is internalized by a target cell .Physical And Chemical Properties Analysis
S-(2-Hydroxypropyl)glutathione is a white solid . It is hydrophilic and biodegradable . It has a molecular formula of C₁₃H₂₃N₃O₇S and a molecular weight of 365.4.Applications De Recherche Scientifique
Electrochemical Detection of Reduced Glutathione : A study by Li et al. (2015) developed a novel electrocatalyst, MPT-HP-β-CD, showing high sensitivity and electrical conductivity for the electrochemical detection of reduced glutathione (GSH) in a neutral environment. This has potential applications in developing sensors for non-enzyme detection of GSH (Li et al., 2015).
Inhibition of Kainic Acid Binding to Glutamate Receptors : Andersson et al. (1995) identified S-(4-hydroxybenzyl)glutathione as the major principle responsible for inhibiting the in vitro binding of kainic acid to brain glutamate receptors. This discovery could be significant in understanding and manipulating glutamate receptor activity (Andersson et al., 1995).
Anticancer Potential : Murthy et al. (1994) found that S-(N-Aryl-N-hydroxycarbamoyl)glutathione derivatives are potent inhibitors of glyoxalase I, an anticancer target enzyme. This research suggests a potential use of these compounds as tumor-selective anticancer agents (Murthy et al., 1994).
Role in Redox and Detoxification Processes : Pastore et al. (2003) reviewed the fundamental role of glutathione in redox and detoxification processes. The paper highlights the importance of glutathione in protecting against toxicity and disease, which could have broad implications in health and medicine (Pastore et al., 2003).
3-Hydroxypropionic Acid Tolerance in Yeast : Kildegaard et al. (2014) revealed a glutathione-dependent mechanism of 3-hydroxypropionic acid tolerance in yeast. This discovery suggests that glutathione-dependent reactions are used for detoxification and could be key in developing robust cell factories for industrial applications (Kildegaard et al., 2014).
Glycoproteomic Analysis : Liu et al. (2018) developed a hydrophilic metal-organic framework functionalized with glutathione for the enrichment of glycopeptides, demonstrating its application in glycoproteomic analysis (Liu et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for S-(2-Hydroxypropyl)glutathione involve its use in smart drug delivery vehicles . There is intense research interest in materials that respond to biological cues, such as the elevated glutathione (GSH) concentration in the intracellular compartment . The use of S-(2-Hydroxypropyl)glutathione in the controlled delivery of both chemotherapeutic agents and genetic material is a key area of focus .
Propriétés
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGTWORENDJZMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Hydroxypropyl)glutathione | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

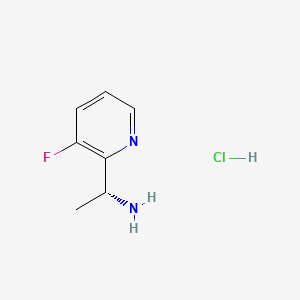
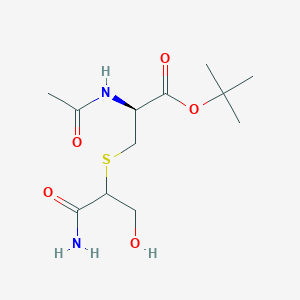
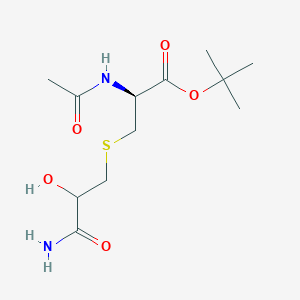

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
